molecular formula C6H14N2O B6358740 3-(Aminomethyl)-N,N-dimethyloxetan-3-amine CAS No. 1558276-32-6

3-(Aminomethyl)-N,N-dimethyloxetan-3-amine

Cat. No.: B6358740
CAS No.: 1558276-32-6
M. Wt: 130.19 g/mol
InChI Key: BZUCPWWAYDCSKA-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N,N-dimethyloxetan-3-amine is a chemical compound that features an oxetane ring substituted with an aminomethyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-N,N-dimethyloxetan-3-amine typically involves the reaction of oxetane derivatives with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and dimethylamine in the presence of a catalyst to introduce the aminomethyl group onto the oxetane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while minimizing the use of hazardous reagents and solvents. The use of environmentally friendly solvents and catalysts is often prioritized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-N,N-dimethyloxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into simpler amine derivatives.

    Substitution: The aminomethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups onto the aminomethyl moiety .

Scientific Research Applications

3-(Aminomethyl)-N,N-dimethyloxetan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N,N-dimethyloxetan-3-amine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-PROXYL: A similar compound with a pyrrolidinyloxy group instead of an oxetane ring.

    3-(Aminomethyl)phenylboronic acid: Contains a phenylboronic acid moiety instead of an oxetane ring.

Uniqueness

3-(Aminomethyl)-N,N-dimethyloxetan-3-amine is unique due to its oxetane ring structure, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(aminomethyl)-N,N-dimethyloxetan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8(2)6(3-7)4-9-5-6/h3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUCPWWAYDCSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(COC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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